ABT-239
概述
描述
ABT-239是一种由雅培实验室开发的强效选择性组胺H3受体拮抗剂。它以其兴奋和促智作用而闻名,并已被研究作为治疗注意力缺陷多动障碍、阿尔茨海默病和精神分裂症的潜在药物 。 与类似药物(如硫代哌酰胺、西普罗非凡和西普拉利桑)相比,this compound对人组胺H3受体具有更高的活性 。
科学研究应用
ABT-239由于其对组胺H3受体的强大作用,已被广泛用于科学研究。 它的一些应用包括:
认知和注意力: 在临床前研究中,它已被证明可以增强认知和注意力.
神经生理学研究: This compound已被用于研究组胺H3受体拮抗作用的神经生理学效应.
压力诱导的记忆障碍: 研究表明它具有预防压力诱导的记忆障碍的潜力.
尼古丁诱导的运动反应: 研究调查了它对大鼠尼古丁诱导的运动反应的影响.
作用机制
ABT-239在组胺H3受体上充当反向激动剂,该受体是G蛋白偶联受体。它调节组胺和其他神经递质(如乙酰胆碱、多巴胺、5-羟色胺、去甲肾上腺素和γ-氨基丁酸)的释放 。 通过阻断组胺H3受体,this compound促进这些神经递质的释放,从而导致其兴奋和促智作用 。
生化分析
Biochemical Properties
ABT-239 binds to recombinant human and rat H3 receptors with high affinity . It is over 1000-fold selective versus human H1, H2, and H4 histamine receptors . The nature of these interactions involves the reversal of agonist-induced changes in cAMP formation, guanosine 5′-O-(3-[35S]thio) triphosphate ([35S]GTPγS) binding, and calcium mobilization .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It competitively reverses histamine-mediated inhibition of [3H]histamine release from rat brain cortical synaptosomes . It also reverses agonist-induced inhibition of contractile responses in electric field stimulated guinea pig ileal segments .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It acts as a potent inverse agonist, inhibiting constitutive [35S]GTPγS binding at both rat and human H3 receptors . This suggests that this compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. This compound demonstrates good pharmacokinetic characteristics in rat, dog, and monkey with t1/2 values ranging from 4 to 29 h . This suggests that this compound has a relatively long half-life, which could contribute to its long-term effects on cellular function.
准备方法
ABT-239的合成涉及从市售的4'-羟基联苯-4-碳腈开始的几个步骤 。 合成路线包括:
酚的单碘化: 在少量硫酸存在下,使用N-碘代琥珀酰亚胺在乙酸中进行高选择性酚的单碘化反应.
Pd催化的交叉偶联反应: 然后,将碘代酚与丁炔-3-醇进行钯催化的交叉偶联反应,形成苯并呋喃.
进一步的化学步骤: 合成包括四个化学步骤和一个盐形成步骤,总收率为40%.
化学反应分析
ABT-239经历各种化学反应,包括:
氧化: 在特定条件下可以氧化形成不同的产物。
还原: 可以使用常见的还原剂进行还原反应。
取代: 它发生取代反应,特别是涉及苯并呋喃部分.
这些反应中常用的试剂包括N-碘代琥珀酰亚胺、乙酸、硫酸和钯催化剂 。 从这些反应中形成的主要产物包括碘代酚和苯并呋喃衍生物 。
相似化合物的比较
ABT-239与其他组胺H3受体拮抗剂(如硫代哌酰胺、西普罗非凡和西普拉利桑)进行比较。它对人组胺H3受体具有比这些药物更高的活性 。 与咪唑类组胺H3受体拮抗剂不同,this compound属于非咪唑类,这有助于其独特的药理学特性 。
类似化合物包括:
- 硫代哌酰胺
- 西普罗非凡
- 西普拉利桑
- 匹妥利生
- 贝他司汀
属性
IUPAC Name |
4-[2-[2-[(2R)-2-methylpyrrolidin-1-yl]ethyl]-1-benzofuran-5-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-16-3-2-11-24(16)12-10-21-14-20-13-19(8-9-22(20)25-21)18-6-4-17(15-23)5-7-18/h4-9,13-14,16H,2-3,10-12H2,1H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHYZKCRXNRKRC-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1CCC2=CC3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196710 | |
Record name | ABT-239 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
460746-46-7 | |
Record name | 4-[2-[2-[(2R)-2-Methyl-1-pyrrolidinyl]ethyl]-5-benzofuranyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=460746-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 4-(2-(2-((2r)-2-methyl-1-pyrrolidinyl)ethyl)-5-benzofuranyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0460746467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABT-239 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABT-239 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H6B395PI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。